4-acetylthiophene-2-carbonitrile
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Overview
Description
4-Acetylthiophene-2-carbonitrile is a heterocyclic organic compound that contains a thiophene ring substituted with an acetyl group at the 4-position and a cyano group at the 2-position. Thiophene derivatives are known for their wide range of applications in various fields, including materials science, pharmaceuticals, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-acetylthiophene-2-carbonitrile, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The Gewald reaction and Paal–Knorr synthesis are scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Acetylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-Acetylthiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-acetylthiophene-2-carbonitrile depends on its specific application. In the context of organic electronics, it can act as a semiconductor by facilitating charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the acetyl group at the 4-position.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of an acetyl group at the 4-position.
2-Acetylthiophene: Lacks the cyano group at the 2-position.
Properties
CAS No. |
1949776-49-1 |
---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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